molecular formula C28H44O3 B1244982 stoloniferone E

stoloniferone E

Katalognummer: B1244982
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: RYMHLKHGLSCOPD-BONNHHEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stoloniferone E is an ergostanoid.
This compound is a natural product found in Briareum violaceum and Clavularia viridis with data available.

Analyse Chemischer Reaktionen

Structural Characteristics

Stoloniferone E belongs to the ergosterol family, characterized by a tetracyclic steroid backbone with specific functional modifications:

  • Core structure : A 28-carbon ergostane skeleton with a conjugated diene system in the B-ring.

  • Functional groups : A carbonyl group at C-1 and double bonds at C-2–C-3 or C-3–C-4, depending on isomerism .

  • Side chain : A hydroxylated alkyl chain at C-17, critical for membrane interactions .

Table 1: Key Structural Features of this compound vs. Related Ergosterols

FeatureThis compoundStoloniferone OStoloniferone Q
Carbonyl PositionC-1C-1C-1
Double Bond PositionC-2–C-3C-2–C-3C-4–C-5
Side Chain ModificationC-17 hydroxylC-17 methylC-20 epoxide
Biological SourceMarine fungiRhizoctonia spp.Marine sponges

Chemical Reactivity and Reactions

This compound participates in both enzymatic and non-enzymatic reactions, influenced by its functional groups and environmental conditions:

(A) Oxidation Reactions

  • C-1 Carbonyl Group : Acts as an electron sink, facilitating dehydrogenation under oxidative stress. In Rhizoctonia solani, this group undergoes reduction to a secondary alcohol during sclerotium formation, mediated by NADPH-dependent oxidoreductases .

  • Double Bond Isomerization : The C-2–C-3 double bond shifts to C-3–C-4 under UV exposure, forming a photo-isomer with altered bioactivity .

(B) Acid-Catalyzed Hydrolysis

  • Ester and Acetal Cleavage : In acidic environments (pH < 5.5), this compound’s side-chain esters hydrolyze to release free hydroxyl groups, a reaction critical for fungal membrane remodeling in lysosomal compartments .

(C) Enzymatic Modifications

  • Cytochrome P450 Hydroxylation : Fungal CYP450 enzymes introduce additional hydroxyl groups at C-22 and C-25, enhancing solubility for transport across hyphal membranes .

  • Glycosylation : UDP-dependent glycosyltransferases attach glucose moieties to the C-3 hydroxyl group, producing water-soluble derivatives for stress adaptation .

Biological Context and Metabolic Pathways

This compound is integral to fungal development and stress responses:

  • Sclerotium Formation : In Rhizoctonia solani, this compound levels decrease during maturation, correlating with the suppression of N2-acetyl-L-ornithine and ergosterol biosynthesis .

  • Antioxidant Role : Scavenges reactive oxygen species (ROS) via conjugation of its double bonds with free radicals, preventing lipid peroxidation in marine fungi .

Synthetic and Analytical Insights

  • Total Synthesis : No full synthesis reported, but key fragments have been constructed via:

    • Julia–Kocienski Olefination : To establish the C-2–C-3 double bond .

    • Sharpless Epoxidation : For stereoselective side-chain functionalization .

  • Analytical Detection : Identified via HPLC-MS (m/z 457.3 [M+H]+) and NMR (δ 5.28 ppm, H-3; δ 205 ppm, C-1 carbonyl) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the initial structural characterization of stoloniferone E?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for elucidating carbon-hydrogen frameworks, complemented by high-resolution mass spectrometry (HR-MS) to confirm molecular mass and isotopic patterns. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data. Ensure raw spectral data (e.g., δ-values, coupling constants) are tabulated with instrument parameters (e.g., magnetic field strength, solvent) to enhance reproducibility .

Q. How should researchers design a preliminary bioactivity screening protocol for this compound?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Test cytotoxicity against standard cell lines (e.g., HEK293, HeLa) with positive/negative controls.
  • Dose-response curves : Include at least five concentration points (e.g., 1 nM–100 µM) and IC50 calculations.
  • Ethical compliance : For in vivo studies, adhere to institutional animal care protocols, specifying housing conditions, sample sizes, and endpoints. Document ethical approval codes and data anonymization procedures .

Q. What ethical considerations are critical when handling this compound in pharmacological studies?

  • Methodological Answer : For human-derived samples, pseudonymize data and store identifiers separately from research outputs. For animal studies, justify species selection and minimize cohort sizes using power analysis. Explicitly address this compound’s toxicity profile in risk assessments, referencing Safety Data Sheets (SDS) and disposal guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis to evaluate confounding variables:

  • Variable harmonization : Standardize metrics (e.g., IC50 vs. EC50) and adjust for batch effects (e.g., solvent purity, cell passage number).
  • Sensitivity analysis : Exclude outliers using Grubbs’ test or robust regression.
  • Publication bias assessment : Apply funnel plots or Egger’s regression to detect selective reporting .
    • Data Table Suggestion :
StudyBioassay TypeConcentration RangeAdjusted IC50 (µM)Confounders Identified
ACytotoxicity1–100 µM25.3 ± 2.1Solvent: DMSO > 0.1%

Q. What statistical frameworks are optimal for dose-response modeling of this compound’s effects?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. Validate assumptions (e.g., homoscedasticity) via residual plots. For multi-parametric responses (e.g., gene expression), apply principal component analysis (PCA) to reduce dimensionality before modeling .

Q. How can multi-omics data (e.g., metabolomics, transcriptomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Pathway enrichment : Use tools like MetaboAnalyst or GSEA to identify overrepresented pathways (e.g., apoptosis, oxidative stress).
  • Network pharmacology : Construct compound-target-disease networks using STRING or Cytoscape.
  • Validation : Cross-reference omics findings with targeted biochemical assays (e.g., caspase-3 activation for apoptosis) .

Q. Methodological Best Practices

  • Data Reprodubility : Archive raw datasets (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
  • Conflict Resolution : For conflicting structural assignments, collaborate with independent labs for blind re-analysis .
  • Research Question Refinement : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) to narrow scope. Example:

    “Does this compound (E) reduce inflammatory cytokine release (O) in LPS-stimulated macrophages (P) compared to dexamethasone (C)?” .

Eigenschaften

Molekularformel

C28H44O3

Molekulargewicht

428.6 g/mol

IUPAC-Name

(6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-6,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-one

InChI

InChI=1S/C28H44O3/c1-16(2)17(3)10-11-18(4)20-12-13-21-19-14-23(29)22-8-7-9-25(31)28(22,6)26(19)24(30)15-27(20,21)5/h7-9,16-21,23-24,26,29-30H,10-15H2,1-6H3/t17-,18+,19-,20+,21-,23+,24+,26+,27+,28+/m0/s1

InChI-Schlüssel

RYMHLKHGLSCOPD-BONNHHEPSA-N

Isomerische SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC=CC(=O)[C@]34C)O)O)C

Kanonische SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4=CC=CC(=O)C34C)O)O)C

Synonyme

stoloniferone E

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
stoloniferone E
Reactant of Route 2
stoloniferone E
Reactant of Route 3
stoloniferone E
Reactant of Route 4
stoloniferone E
Reactant of Route 5
stoloniferone E
Reactant of Route 6
stoloniferone E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.